![molecular formula C14H15ClN2 B4854736 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine](/img/structure/B4854736.png)
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine
Overview
Description
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine, also known as Venlafaxine, is a potent antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). Venlafaxine is widely used in the treatment of major depressive disorder, anxiety disorders, and neuropathic pain. The drug was first introduced in the market in 1993 and has since become a popular choice for treating various mental health conditions.
Mechanism of Action
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine works by inhibiting the reuptake of both serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn helps to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has been shown to have a number of biochemical and physiological effects. The drug has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in regulating mood and cognitive function. 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has also been shown to have an impact on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in regulating stress response.
Advantages and Limitations for Lab Experiments
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has several advantages for use in lab experiments. The drug is readily available and has a well-established mechanism of action, making it a useful tool for studying the neurobiology of depression and anxiety. However, one limitation of using 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine in lab experiments is that it can have variable effects on different individuals, which can make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine. One area of interest is the use of the drug in combination with other medications to improve treatment outcomes. Another potential direction is the investigation of the long-term effects of 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine on brain function and cognitive performance. Additionally, research could focus on identifying biomarkers that could predict treatment response to 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine, which could help to personalize treatment for patients with mental health conditions.
Scientific Research Applications
2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine has been extensively studied for its efficacy in treating various mental health conditions. Clinical trials have shown that 2-(3-chlorophenyl)-N-(3-pyridinylmethyl)ethanamine is effective in reducing symptoms of depression, anxiety, and neuropathic pain. The drug has also been studied for its potential use in treating hot flashes associated with menopause.
properties
IUPAC Name |
2-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2/c15-14-5-1-3-12(9-14)6-8-17-11-13-4-2-7-16-10-13/h1-5,7,9-10,17H,6,8,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFZWSYJPJXCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNCC2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5524569 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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